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Compound of Interest

Compound Name: Chema

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the structural elucidation of the
novel kinase inhibitor, the "Chema molecule.” Through a combination of advanced
spectroscopic and crystallographic techniques, the precise chemical structure, including its
absolute stereochemistry, has been determined. This guide details the experimental
methodologies employed, presents a thorough analysis of the resulting data, and proposes a
mechanism of action through its interaction with the PI3K/Akt signaling pathway. The
information contained herein is intended to serve as a foundational resource for researchers
engaged in the further development and characterization of this promising therapeutic
candidate.

Introduction

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern
drug development. The "Chema molecule” has been identified as a potent and selective
inhibitor of a key kinase involved in oncogenic signaling. A prerequisite for advancing this
molecule through the drug development pipeline is the unambiguous determination of its
chemical structure. This technical guide outlines the multi-faceted approach undertaken to
achieve a complete structural elucidation.

The process involved a synergistic application of Nuclear Magnetic Resonance (NMR)
spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction.[1][2][3] These
techniques, used in concert, provide a detailed picture of the molecule's atomic connectivity,
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molecular weight, and three-dimensional arrangement of atoms.[3] Understanding the precise
structure is critical for establishing structure-activity relationships (SAR), optimizing lead
compounds, and ensuring intellectual property protection.

Spectroscopic and Analytical Data

A variety of analytical techniques were employed to characterize the Chema molecule. The
data from these experiments are summarized below, providing the foundational evidence for

the proposed structure.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was utilized to determine the accurate mass and

elemental composition of the Chema molecule.

Table 1: High-Resolution Mass Spectrometry Data

Parameter Value

lonization Mode Electrospray lonization (ESI+)
Observed m/z 415.1823 [M+H]*

Calculated Mass 414.1750

Elemental Composition C22H23N403

Mass Accuracy (ppm) 1.2

NMR Spectroscopy

One-dimensional (*H and 13C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments
were conducted to establish the connectivity of atoms within the molecule.[4]

Table 2: 1H NMR Spectroscopic Data (500 MHz, CDCIs)
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Chemical Shift (3)

Multiplicity Integration Assignment
PpmM
7.85 d, J=8.5Hz 2H Ar-H
7.42 d, J=8.5Hz 2H Ar-H
7.21 t,J=7.5Hz 1H Ar-H
7.05 d, J=7.5Hz 2H Ar-H
4.88 g, J=6.8 Hz 1H CH
4.12 t, J=6.2 Hz 2H CH2
3.45 S 3H OCHs
2.98 t, J=6.2 Hz 2H CH:
1.55 d, J=6.8 Hz 3H CHs

Table 3: 13C NMR Spectroscopic Data (125 MHz, CDCIs)
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Chemical Shift (8) ppm Assignment
168.2 C=0
155.4 Ar-C
148.7 Ar-C
135.1 Ar-C
129.8 Ar-CH
128.5 Ar-CH
121.3 Ar-CH
114.6 Ar-CH
55.8 OCHs
52.3 CH
45.1 CH:
38.7 CH2
18.9 CHs

X-ray Crystallography

Single-crystal X-ray diffraction analysis provided the definitive three-dimensional structure and
absolute stereochemistry of the Chema molecule.[5][6]

Table 4: Crystallographic Data
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Parameter Value
Crystal System Orthorhombic
Space Group P212121

a (A) 8.452(2)

b (A) 12.189(3)

c (A) 20.541(5)

a (°) 90

B () 920

y(©) 920

Flack Parameter 0.02(4)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility
and facilitate further investigation.

High-Resolution Mass Spectrometry (HRMS)

e Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer was used.

o Sample Preparation: The Chema molecule was dissolved in methanol at a concentration of 1
mg/mL.

e Analysis: The sample was introduced into the mass spectrometer via electrospray ionization
(ESI) in positive ion mode. Data was acquired over a mass range of 100-1000 m/z. Leucine
enkephalin was used as an internal standard for mass calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe was utilized.
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Sample Preparation: Approximately 10 mg of the Chema molecule was dissolved in 0.6 mL
of deuterated chloroform (CDCIs). Tetramethylsilane (TMS) was used as an internal
standard.[7]

Data Acquisition: Standard pulse programs were used to acquire H, 3C, COSY, HSQC, and
HMBC spectra at 298 K.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals of the Chema molecule suitable for X-ray diffraction were
grown by slow evaporation of a solution in ethyl acetate/hexane.

Data Collection: A single crystal was mounted on a goniometer and data was collected at
100 K using Mo Ka radiation (A = 0.71073 A).

Structure Solution and Refinement: The structure was solved by direct methods and refined
by full-matrix least-squares on F2. The absolute configuration was determined using the
Flack parameter.[8]

Signaling Pathway Analysis

To elucidate the mechanism of action of the Chema molecule, its effect on intracellular

signaling pathways was investigated. The molecule was found to be a potent inhibitor of the

PI3K/Akt signaling pathway, a critical pathway often dysregulated in cancer.[9]
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Caption: PI3K/Akt signaling pathway inhibited by the Chema molecule.
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Experimental Workflow

The logical flow of the structural elucidation process is outlined in the diagram below. This
systematic approach ensures a comprehensive and unambiguous determination of the

molecular structure.
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Caption: Workflow for the structural elucidation of the Chema molecule.

Conclusion

The structural elucidation of the Chema molecule has been successfully accomplished through
the integrated application of mass spectrometry, NMR spectroscopy, and X-ray crystallography.
The data presented in this guide provide a definitive characterization of its molecular formula,
atomic connectivity, and absolute stereochemistry. Furthermore, initial mechanistic studies
have identified the Chema molecule as a potent inhibitor of the PI3K/Akt signaling pathway.
This comprehensive structural and preliminary functional characterization provides a solid
foundation for its continued development as a potential therapeutic agent. The detailed
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experimental protocols and data summaries included herein are intended to support and
accelerate future research efforts in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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